Nonyl undecyl phthalate

Descripción general

Descripción

Nonyl undecyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is specifically used in the production of polyvinyl chloride (PVC) and other polymers to enhance their properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with nonyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, which accelerates the esterification process. The reaction proceeds in two stages: the formation of a monoester followed by the formation of a diester. The first stage is very fast and irreversible, while the second stage is slower and requires careful control of reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in isothermal, semibatch reactors. The process involves maintaining a constant temperature and gradually adding reactants to control the reaction rate. The use of sulfuric acid as a catalyst ensures a high reaction rate and efficient conversion of reactants to the desired product .

Análisis De Reacciones Químicas

Esterification Reactions

Nonyl undecyl phthalate is synthesized via a two-stage esterification of phthalic anhydride with n-nonyl and n-undecyl alcohols. Sulfuric acid (0.05–0.1 mass%) catalyzes the reaction at 413–453 K .

Reaction Mechanism

- Stage 1 : Rapid formation of monoalkyl phthalate: This step is irreversible and completes within minutes .

- Stage 2 : Slower formation of dialkyl phthalate: Reaction efficiency depends on temperature, alcohol-to-anhydride mole ratio (b), and catalyst concentration .

Kinetic Parameters

Key kinetic data for n-nonyl and n-undecyl alcohol esterification :

| Alcohol/Catalyst (mass%) | Temperature (K) | Mole Ratio (b) | Reaction Time (min) | Conversion (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| n-Nonyl/0.05 | 443 | 5:1 | 210 | 99.0 | 62.0 |

| n-Undecyl/0.05 | 453 | 5:1 | 150 | 99.2 | 64.6 |

Higher temperatures reduce reaction time but require precise control to avoid side reactions .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to phthalic acid and alcohols .

Acid-Catalyzed Hydrolysis

Reaction rates increase with acid strength and temperature. For example, concentrated sulfuric acid induces rapid hydrolysis at 373 K .

Base-Catalyzed Hydrolysis

This reaction is slower than acid-catalyzed hydrolysis but proceeds efficiently in NaOH/ethanol solutions .

Biodegradation Pathways

This compound degrades via enzymatic hydrolysis in environmental and biological systems .

Key Steps

- Primary Degradation : Esterase enzymes cleave ester bonds, producing monoalkyl phthalates and alcohols.

- Ultimate Degradation : Monoesters undergo further hydrolysis or oxidation to phthalic acid and CO₂ .

Biodegradation Data

| Condition | Degradation Rate (%/28 days) | Key Metabolites |

|---|---|---|

| Aerobic (soil) | 98 | Mono-nonyl phthalate, CO₂ |

| Anaerobic (sludge) | 72 | Mono-undecyl phthalate, CH₄ |

Microbial consortia from contaminated sites show enhanced degradation efficiency .

Comparative Reaction Kinetics

The reactivity of this compound varies with alkyl chain length and catalyst type:

| Phthalate | Hydrolysis Half-Life (pH 7, 298 K) | Esterification Rate (min⁻¹) |

|---|---|---|

| This compound | 120 days | 4.64 × 10⁵ |

| Diheptyl phthalate | 90 days | 4.64 × 10⁶ |

| Diundecyl phthalate | 150 days | 1.31 × 10⁶ |

Longer alkyl chains reduce hydrolysis rates but enhance thermal stability during synthesis .

Industrial and Environmental Implications

Aplicaciones Científicas De Investigación

Nonyl undecyl phthalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.

Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.

Mecanismo De Acción

The primary mechanism of action of nonyl undecyl phthalate involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, this compound inserts itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and workability of the material .

Comparación Con Compuestos Similares

- Diheptyl phthalate

- Dinonyl phthalate

- Diundecyl phthalate

Comparison: Nonyl undecyl phthalate is unique in its combination of nonyl and undecyl alcohols, which provides a balance of properties not found in other phthalates. For example, diheptyl phthalate and dinonyl phthalate have shorter alkyl chains, resulting in different plasticizing effects. Diundecyl phthalate, on the other hand, has longer alkyl chains, which can affect its solubility and compatibility with certain polymers .

Actividad Biológica

Nonyl undecyl phthalate (NUP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. NUP is characterized by its branched alkyl chains and is employed primarily in polyvinyl chloride (PVC) products, adhesives, and coatings. Given the increasing scrutiny over the environmental and health impacts of phthalates, understanding the biological activity of NUP is critical.

- Chemical Formula : CHO

- Molecular Weight : 362.50 g/mol

- CAS Number : 68515-45-7

NUP is a diester formed from phthalic acid and nonyl undecanol, featuring a complex structure that influences its biological interactions.

Toxicological Profile

Phthalates, including NUP, have been studied for their potential endocrine-disrupting effects. The following table summarizes key findings related to the biological activity of NUP and other similar phthalates:

| Phthalate | Endocrine Disruption | Reproductive Toxicity | Developmental Toxicity | Genotoxicity |

|---|---|---|---|---|

| This compound (NUP) | Yes | Yes | Yes | No |

| Di(2-ethylhexyl) Phthalate (DEHP) | Yes | Yes | Yes | No |

| Diisononyl Phthalate (DINP) | Yes | Yes | Yes | No |

- Endocrine Disruption : NUP has been linked to alterations in hormonal signaling pathways, particularly affecting estrogen and androgen receptors. This can lead to reproductive and developmental issues.

- Cellular Effects : Studies indicate that NUP may induce oxidative stress in cellular models, leading to apoptosis and altered cell proliferation rates.

- Metabolic Pathways : Research suggests that phthalates can affect metabolic processes through activation of nuclear receptors such as PPARα, which plays a role in lipid metabolism and energy homeostasis .

Case Study 1: Reproductive Toxicity in Animal Models

A study conducted on rodents exposed to NUP revealed significant reproductive toxicity characterized by decreased fertility rates and abnormal sperm morphology. The exposure levels were consistent with those found in occupational settings, highlighting the potential risks associated with prolonged exposure.

Case Study 2: Developmental Effects

In a controlled environment, pregnant rats exposed to high doses of NUP exhibited developmental delays in offspring, including reduced birth weights and increased incidence of congenital malformations. These findings underscore the importance of assessing phthalate exposure during critical periods of development.

Biodegradation Studies

Research indicates that NUP exhibits low biodegradability, posing risks for environmental accumulation. A study assessing the degradation pathways of phthalates found that while some microorganisms can metabolize simpler phthalates, NUP's complex structure hinders its breakdown .

Aquatic Toxicology

NUP has demonstrated toxic effects on aquatic organisms, impacting fish reproduction and growth. The concentrations commonly found in industrial runoff have raised concerns about long-term ecological consequences .

Regulatory Status

Due to the potential health risks associated with phthalates, including NUP, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented guidelines and testing requirements for their use in consumer products. The Consumer Product Safety Improvement Act (CPSIA) has specifically addressed certain high-risk phthalates, leading to increased scrutiny and restrictions .

Propiedades

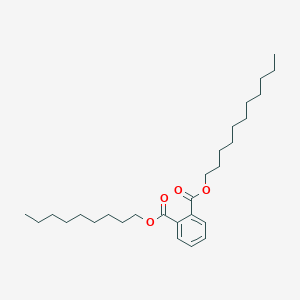

IUPAC Name |

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFJMAXNZVRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883156 | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-89-9 | |

| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl undecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health effects of Nonyl Undecyl Phthalate exposure in mammals?

A1: Research indicates that this compound, similar to other high molecular weight phthalates, primarily exerts its effects through its monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P). In rodent studies, M711P, along with other phthalate monoesters, demonstrated inhibition of gap junctional intercellular communication (GJIC) and induction of peroxisomal β-oxidation in rat and mouse hepatocytes. [] These effects were observed in a concentration-dependent manner, with significant inhibition of GJIC occurring at concentrations as low as 50 µM. [] Interestingly, these effects were not observed in hamster, monkey, or human hepatocytes, suggesting species-specific responses to phthalate monoesters. [] This species-specific response was further corroborated by in vivo studies where high doses of Di-isononyl phthalate (DINP) caused increased liver weight, inhibited GJIC, and increased DNA synthesis in rat and mouse livers, effects consistent with the tumorigenic response observed in chronic rodent studies. [] Notably, these effects exhibited a threshold, with lower doses not eliciting such responses. []

Q2: How does the structure of this compound impact its toxicity compared to other phthalates?

A2: While specific structural data for this compound wasn't provided in the research excerpts, studies examining a range of phthalates, including this compound, revealed a relationship between structure and toxicity in aquatic organisms. [, ] Lower molecular weight phthalates (C1 to C4 alkyl chain lengths), demonstrated increasing toxicity with decreasing water solubility. [] In contrast, higher molecular weight phthalates, including this compound (with alkyl chains of 6 carbons or more), showed minimal acute toxicity in aquatic species, likely due to their limited water solubility (≤1.1 mg/L). [] This suggests that the longer alkyl chains in this compound contribute to its lower acute toxicity in aquatic environments compared to smaller phthalates like dimethyl phthalate or diethyl phthalate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.